Degrader LL-K9-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LL-K9-3 is a selective hydrophobic tagging technology-based degrader that specifically targets the CDK9-cyclin T1 complex. It displays DC50 values of 589 nM for cyclin T1 and 662 nM for CDK9 . This compound consists of the CDK9 inhibitor, SNS 032, linked to a hydrophobic tag via a glycol linker . LL-K9-3 does not affect the degradation of other CDKs (CDK1, 2, 4, 5, 6, and 7) . It has been tested in 22RV1 cells, where it effectively reduces androgen receptor and cMyc expression by inducing the selective and synchronous degradation of CDK9 and cyclin T1 .
准备方法
LL-K9-3 is synthesized by linking the CDK9 inhibitor, SNS 032, to a hydrophobic tag via a glycol linker . The specific synthetic routes and reaction conditions for LL-K9-3 are not widely detailed in public literature. the general approach involves the use of selective hydrophobic tagging technology to achieve the desired degradation effect . Industrial production methods for LL-K9-3 are also not extensively documented, but they likely follow similar principles used in the synthesis of other small-molecule degraders.
化学反应分析
LL-K9-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LL-K9-3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
科学研究应用
LL-K9-3 has several scientific research applications, including:
作用机制
LL-K9-3 exerts its effects by inducing the polyubiquitination of CDK9-cyclin T1 complexes, leading to their proteasome-mediated degradation . This mechanism involves the use of hydrophobic tagging technology to promote the selective and synchronous degradation of CDK9 and cyclin T1 . The molecular targets of LL-K9-3 include CDK9 and cyclin T1, and the pathways involved are related to transcriptional regulation and cell cycle control .
相似化合物的比较
LL-K9-3 is unique in its selective degradation of the CDK9-cyclin T1 complex. Similar compounds include:
SNS 032: A CDK9 inhibitor that does not induce degradation of the CDK9-cyclin T1 complex.
THAL-SNS-032: A CDK9 PROTAC that also targets CDK9 but is less effective than LL-K9-3 in degrading the CDK9-cyclin T1 complex.
Dinaciclib: Another CDK9 inhibitor with broader activity against other CDKs.
LL-K9-3 stands out due to its higher antiproliferative and pro-apoptotic activities compared to its parental CDK9 inhibitor, SNS 032, and the CDK9 PROTAC, THAL-SNS-032 .
属性
分子式 |
C31H49N5O6S3 |
---|---|
分子量 |
684.0 g/mol |
IUPAC 名称 |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |
InChI 键 |
NPRIWHDFWDSJRZ-YFNKSVMNSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。